molecular formula C12H8N4O2S2 B11436674 4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No.: B11436674
M. Wt: 304.4 g/mol
InChI Key: YWJMVLRQYHISBY-UHFFFAOYSA-N
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Description

4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be achieved through a retro Diels-Alder reaction. This method involves the reaction of thiouracil with hydrazonoyl chlorides under specific conditions to yield the desired product . The reaction typically requires controlled temperatures and the presence of a suitable solvent to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or other substituents can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to the presence of the furan ring and the thioxo group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Properties

Molecular Formula

C12H8N4O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

8-(furan-2-ylmethyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C12H8N4O2S2/c17-10-9-8(3-5-20-9)16-11(13-14-12(16)19)15(10)6-7-2-1-4-18-7/h1-5H,6H2,(H,14,19)

InChI Key

YWJMVLRQYHISBY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S

Origin of Product

United States

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